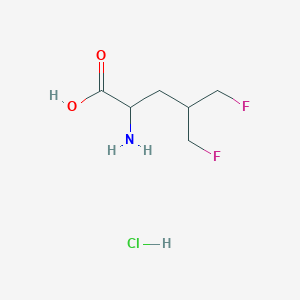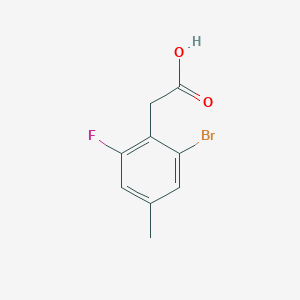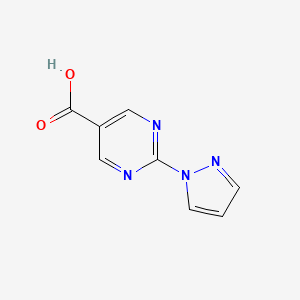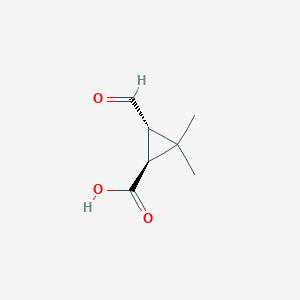
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes a thiazole ring, making it a valuable molecule in synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride can be achieved through several methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, and ethanol. The reaction is facilitated by bases like sodium acetate, sodium carbonate, and triethylamine . Another method involves the condensation of dihydrothiazolone with aromatic or heterocyclic aldehydes in an aqueous sodium carbonate solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents and bases, as well as the reaction temperature and time, are crucial factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.
科学的研究の応用
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring in its structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride
- 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic acid
Uniqueness
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride is unique due to its specific thiazole ring position and the presence of the dihydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H10Cl2N2O2S |
|---|---|
分子量 |
245.13 g/mol |
IUPAC名 |
2-amino-3-(1,3-thiazol-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c7-4(6(9)10)3-5-8-1-2-11-5;;/h1-2,4H,3,7H2,(H,9,10);2*1H |
InChIキー |
LKIANMLAHFHTIT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)
![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)





![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)



